![molecular formula C14H16N2O2 B1159608 cyclo(D-Phe-L-Pro) CAS No. 26488-24-4](/img/structure/B1159608.png)
cyclo(D-Phe-L-Pro)
Overview
Description
Synthesis Analysis
The synthesis of cyclo(D-Phe-L-Pro) involves the formation of a diketopiperazine ring, a common structural motif for cyclodipeptides. Studies have described methods to synthesize cyclo(D-Phe-L-Pro) and its derivatives, emphasizing the conditions that lead to high yields and specific conformations. For instance, the conformation of cyclo(D-Phenylalanyl-trans-4-fluoro-D-prolyl) was determined through 1H NMR and X-ray analysis, highlighting the synthesis approach's impact on the resulting conformation (Ciarkowski et al., 2009).
Molecular Structure Analysis
The molecular structure of cyclo(D-Phe-L-Pro) variants has been extensively studied, showing that the diketopiperazine ring can assume different conformations based on the substituents and conditions. For example, X-ray and 1H NMR data demonstrated that cyclo(D-Phenylalanyl-trans-4-fluoro-D-prolyl) assumes a flattened chair conformation in the solid state, while adopting a boat-like shape in solution, highlighting the dynamic nature of its molecular structure (Ciarkowski et al., 2009).
Scientific Research Applications
Synthesis and Potential Biological Activities : Campo et al. (2009) describe the solution-phase synthesis of related diketopiperazines, including cyclo(D-Phe-L-Pro), highlighting their potential biological activities (Campo et al., 2009).
Inhibition of DNA Topoisomerase I : Rhee (2002) found that cyclo(D-Phe-L-Pro) isolated from Streptomyces sp. AMLK-335 can inhibit DNA topoisomerase I activity, suggesting its potential as a novel inhibitor of this enzyme (Rhee, 2002).
Stereochemical Assignment and Biological Screening : Domzalski et al. (2021) report a synthetic library containing all stereoisomers of cyclo(Phe-Pro), cyclo(Leu-Pro), and cyclo(Val-Pro). The library was subjected to biological screening, revealing distinct biological effects of cyclo(D-Phe-L-Pro) (Domzalski et al., 2021).
Inhibition of Cholera Toxin Production : Bina and Bina (2010) demonstrated that cyclo(Phe-Pro) inhibits the production of cholera toxin and toxin-coregulated pilus in Vibrio cholerae, indicating its potential in controlling cholera infection (Bina & Bina, 2010).
Conformational Studies : Ciarkowski et al. (2009) studied the conformation of cyclo(D-Phenylalanyl-trans-4-fluoro-D-prolyl), a related compound, in different states, contributing to our understanding of cyclodipeptide structures (Ciarkowski et al., 2009).
Chemical Characterization in Beer : Gautschi et al. (1997) identified proline-based diketopiperazines, including cyclo(Phe-Pro), in beer, contributing to the understanding of flavor characteristics in beverages (Gautschi et al., 1997).
Enzymatic Synthesis and Cell Division Effects : Arunrattiyakorn et al. (2007) investigated the effects of cyclo(L-Phe-L-Pro) and its derivatives on cell division, contributing to our understanding of the biological activity of cyclic dipeptides (Arunrattiyakorn et al., 2007).
Apoptosis Induction in Cancer Cells : Brauns et al. (2005) reported that cyclo(Phe-Pro) induces apoptosis in HT-29 colon cancer cells, suggesting its potential as an antitumor agent (Brauns et al., 2005).
Future Directions
Cyclo(D-Phe-L-Pro) has shown potential in various fields of research. For instance, it has demonstrated neuroprotective activity against oxidative stress-induced neurodegeneration in SH-SY5Y cells . Furthermore, short peptides like cyclo(D-Phe-L-Pro) have great potential as safe and effective anticancer drug leads . These findings suggest promising future directions for the application of cyclo(D-Phe-L-Pro) in medical and pharmaceutical research.
properties
IUPAC Name |
(3R,8aS)-3-benzyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-13-12-7-4-8-16(12)14(18)11(15-13)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,17)/t11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBUWPVZSXDWSB-NEPJUHHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)N[C@@H](C(=O)N2C1)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347318 | |
Record name | Phenylalanyl-prolyl diketopiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cyclo(D-Phe-L-Pro) | |
CAS RN |
26488-24-4 | |
Record name | Phenylalanyl-prolyl diketopiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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